molecular formula C11H11Br2NO4 B2532149 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide CAS No. 832673-96-8

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B2532149
CAS No.: 832673-96-8
M. Wt: 381.02
InChI Key: FBROIDFLCBEQCU-UHFFFAOYSA-N
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Description

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide is an organic compound with the molecular formula C11H11Br2NO4. It is characterized by the presence of bromine atoms, an ethoxy group, and a formyl group attached to a phenoxyacetamide structure. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide typically involves the bromination of an ethoxy-substituted phenol, followed by formylation and subsequent acetamide formation. The reaction conditions often include the use of bromine or bromine-containing reagents, formylating agents such as formic acid or its derivatives, and acetamide precursors .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and formyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO4/c1-2-17-7-3-6(4-15)9(12)10(13)11(7)18-5-8(14)16/h3-4H,2,5H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBROIDFLCBEQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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